molecular formula C8H5Cl2F4NO B026387 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline CAS No. 104147-32-2

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Cat. No.: B026387
CAS No.: 104147-32-2
M. Wt: 278.03 g/mol
InChI Key: JIPDPVQPKLVDIU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a chemical compound that serves as a key intermediate in the synthesis of hexaflumuron, a benzoylphenylurea insecticide. Hexaflumuron is known for its ability to inhibit chitin synthesis in target pests, leading to their death or infertility. This compound is of significant interest due to its role in producing insecticides with broad-spectrum activity and low toxicity to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline:

    Route A: Starting from 2,6-dichloronitrobenzene, the compound is synthesized through a five-step process with an overall yield of approximately 62%.

    Route B: Using 3,4,5-trichloronitrobenzene as the starting material, the compound is prepared in three steps with an overall yield of around 64%.

    Route C: Starting from 4-nitroaniline, the compound is synthesized through a four-step process with an overall yield of 67%.

Industrial Production Methods

An improved industrial method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor. This method achieves a higher overall yield of 74% and a purity of 99.7%, with fewer reaction steps and reduced environmental impact .

Chemical Reactions Analysis

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Catalytic hydrogenation is used in its synthesis, indicating its susceptibility to reduction reactions.

    Substitution: The presence of chloro and fluoro groups makes it a candidate for nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is primarily used in the synthesis of hexaflumuron, which has applications in:

Comparison with Similar Compounds

Similar compounds include other benzoylphenylurea insecticides such as diflubenzuron and lufenuron. Compared to these compounds, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline offers:

List of Similar Compounds

  • Diflubenzuron
  • Lufenuron
  • Chlorfluazuron

Properties

IUPAC Name

3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDPVQPKLVDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420176
Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
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Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104147-32-2
Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104147-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.368
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Record name 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
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Reactant of Route 6
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Customer
Q & A

Q1: Why is 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline important in chemical synthesis?

A1: this compound serves as a crucial intermediate in the production of Hexaflumuron []. Hexaflumuron is a widely used insecticide, particularly effective against termites and other destructive insects. The development of an efficient and practical synthesis route for this intermediate, as described in the paper, has significant implications for the cost-effective production of Hexaflumuron.

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